Calicheamicin alpha 3
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Overview
Description
Calicheamicin alpha 3 is a potent enediyne antitumor antibiotic derived from the bacterium Micromonospora echinospora. It is known for its ability to induce double-stranded DNA breaks, making it highly effective in targeting cancer cells. This compound has been utilized in the development of antibody-drug conjugates (ADCs) for the treatment of various leukemias .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calicheamicin alpha 3 involves complex chemical reactions, including the formation of enediyne cores and glycosylation. One of the key steps is the conjugation of calicheamicin to antibodies. This is achieved by synthesizing an activated calicheamicin containing a disulfide to 5-nitropyridine-2-thiol, a reactive leaving group, to yield the linker drug .
Industrial Production Methods
Industrial production of this compound involves fermentation processes using Micromonospora echinospora. The production can be enhanced by optimizing fermentation conditions and using in situ resin adsorption techniques to increase yield .
Chemical Reactions Analysis
Types of Reactions
Calicheamicin alpha 3 undergoes various chemical reactions, including:
Oxidation: The enediyne core can undergo oxidation reactions.
Reduction: Reduction reactions can modify the functional groups attached to the enediyne core.
Substitution: Substitution reactions can occur at the glycosylation sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include various derivatives of calicheamicin with modified functional groups, which can be used for further conjugation to antibodies or other therapeutic agents .
Scientific Research Applications
Calicheamicin alpha 3 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying enediyne chemistry and DNA cleavage mechanisms.
Biology: Employed in research on DNA damage and repair mechanisms.
Industry: Utilized in the development of novel therapeutic agents and drug delivery systems.
Mechanism of Action
Calicheamicin alpha 3 exerts its effects by binding to the minor groove of DNA and causing double-stranded breaks. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The molecular targets include DNA itself, and the pathways involved are those related to DNA damage response and repair .
Comparison with Similar Compounds
Similar Compounds
Esperamicin: Another enediyne antibiotic with similar DNA-cleaving properties.
Dynemicin: A hybrid enediyne antibiotic with both anthraquinone and enediyne moieties.
Neocarzinostatin: A chromoprotein antibiotic with enediyne core.
Uniqueness
Calicheamicin alpha 3 is unique due to its highly potent DNA-cleaving ability at sub-picomolar concentrations, making it one of the most effective antitumor agents known. Its use in ADCs also highlights its versatility and effectiveness in targeted cancer therapy .
Properties
CAS No. |
103716-13-8 |
---|---|
Molecular Formula |
C47H59IN2O19S4 |
Molecular Weight |
1211.1 g/mol |
IUPAC Name |
S-[(2R,3S,4S,6S)-6-[[(2R,4S,5R,6R)-4,5-dihydroxy-6-[[(2S,5Z,9R,13Z)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate |
InChI |
InChI=1S/C47H59IN2O19S4/c1-20-29(38(60-5)41(62-7)39(31(20)48)68-45-37(56)40(61-6)34(53)22(3)66-45)43(57)72-42-23(4)64-28(18-25(42)51)69-50-32-21(2)65-44(36(55)35(32)54)67-27-14-12-10-11-13-16-47(59)19-26(52)33(49-46(58)63-8)30(27)24(47)15-17-71-73-70-9/h10-11,15,21-23,25,27-28,32,34-37,40,42,44-45,50-51,53-56,59H,17-19H2,1-9H3,(H,49,58)/b11-10-,24-15-/t21-,22+,23-,25+,27+,28+,32?,34+,35+,36-,37-,40-,42-,44+,45+,47+/m1/s1 |
InChI Key |
LOIKQPQFDFXTOY-NYTHOTATSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C(=C(C(=C2OC)OC)C(=O)S[C@@H]3[C@H](O[C@H](C[C@@H]3O)ONC4[C@H](O[C@H]([C@@H]([C@H]4O)O)O[C@H]5C#C/C=C\C#C[C@@]\6(CC(=O)C(=C5/C6=C/CSSSC)NC(=O)OC)O)C)C)C)I)O)OC)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C#CC=CC#CC3(CC(=O)C(=C2C3=CCSSSC)NC(=O)OC)O)O)O)NOC4CC(C(C(O4)C)SC(=O)C5=C(C(=C(C(=C5OC)OC)OC6C(C(C(C(O6)C)O)OC)O)I)C)O |
Origin of Product |
United States |
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